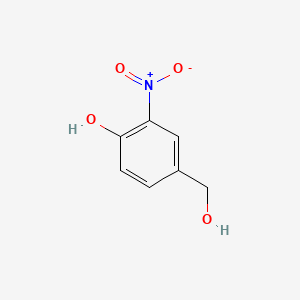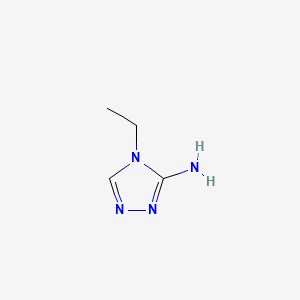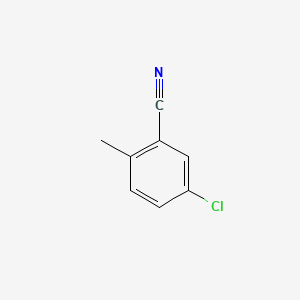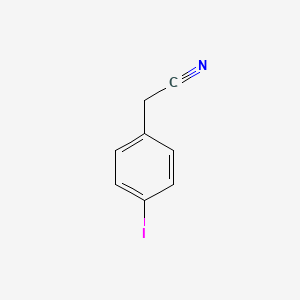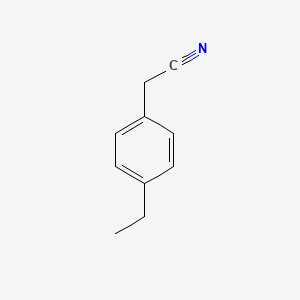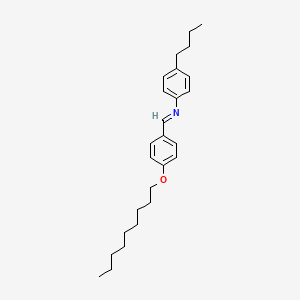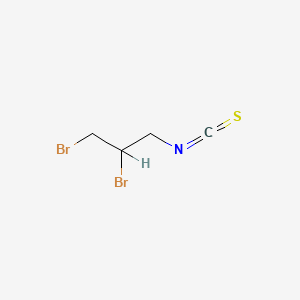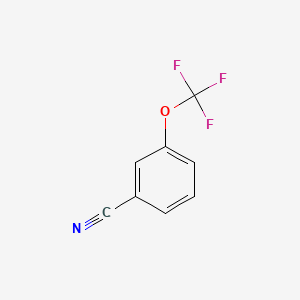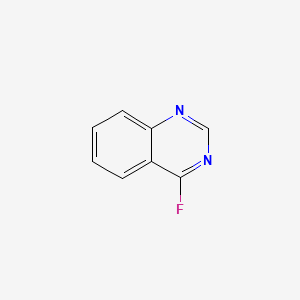
Phenol, 4-(3-pyridinyl)-
概要
説明
Phenol, 4-(3-pyridinyl)-, is a chemical compound that is a derivative of phenol and has the molecular formula C10H9NO. It is a colorless, volatile liquid with a sweet, pungent odor. Phenol, 4-(3-pyridinyl)-, has been used in many scientific research applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and in the development of metal-organic frameworks.
Safety and Hazards
生化学分析
Biochemical Properties
Phenol, 4-(3-pyridinyl)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and thereby reducing oxidative damage . Additionally, phenol, 4-(3-pyridinyl)- can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Phenol, 4-(3-pyridinyl)- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms . Furthermore, phenol, 4-(3-pyridinyl)- has been observed to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
At the molecular level, phenol, 4-(3-pyridinyl)- exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators . Additionally, phenol, 4-(3-pyridinyl)- can activate transcription factors like Nrf2, leading to increased expression of antioxidant genes . These interactions result in a cascade of molecular events that modulate cellular responses and maintain cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenol, 4-(3-pyridinyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that phenol, 4-(3-pyridinyl)- can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of phenol, 4-(3-pyridinyl)- vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At high doses, phenol, 4-(3-pyridinyl)- can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Phenol, 4-(3-pyridinyl)- is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . Additionally, phenol, 4-(3-pyridinyl)- can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, phenol, 4-(3-pyridinyl)- is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, phenol, 4-(3-pyridinyl)- can interact with membrane transporters, influencing its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of phenol, 4-(3-pyridinyl)- is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular responses . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .
特性
IUPAC Name |
4-pyridin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTVIWDQIXIEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218398 | |
| Record name | Phenol, 4-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68223-13-2 | |
| Record name | Phenol, 4-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

